

solubility of 2-((4-Aminopentyl)(ethyl)amino)ethanol in organic solvents

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Compound of Interest

Compound Name: 2-((4-Aminopentyl)(ethyl)amino)ethanol

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An In-depth Technical Guide on the Solubility of 2-((4-Aminopentyl)(ethyl)amino)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS No. 69559-11-1). Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the predicted solubility based on the compound's chemical structure and the general principles governing the solubility of amino alcohols. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to guide researchers in their own assessments.

Compound Overview

Chemical Name: 2-((4-Aminopentyl)(ethyl)amino)ethanol[1][2]

Synonyms: 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine, Hydroxynovoldiamine[1][3]

CAS Number: 69559-11-1[1][2][3]

Molecular Formula: C₉H₂₂N₂O[1][2][3]

Molecular Weight: 174.28 g/mol [3][4]

Structure:

2-((4-Aminopentyl)(ethyl)amino)ethanol is an organic compound featuring a primary amine, a tertiary amine, and a hydroxyl group.[1] These functional groups, particularly the hydroxyl and primary amine, allow for hydrogen bonding, which significantly influences the compound's solubility in polar solvents.[1][5] The presence of a pentyl and an ethyl group introduces nonpolar character, affecting its solubility in less polar organic solvents.[1] It is known to be a useful intermediate in the pharmaceutical industry, particularly in the synthesis of antihistamines and local anesthetics.[5]

Predicted Solubility in Organic Solvents

The solubility of **2-((4-Aminopentyl)(ethyl)amino)ethanol** is dictated by the principle of "like dissolves like." The presence of multiple polar, hydrogen-bonding functional groups (hydroxyl and two amines) suggests high solubility in polar protic solvents. Its solubility is expected to decrease as the solvent polarity decreases.

Table 1: Predicted Solubility of **2-((4-Aminopentyl)(ethyl)amino)ethanol** in Common Organic Solvents

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Water	High	The compound's hydroxyl and amine groups can both donate and accept hydrogen bonds, leading to strong interactions with water molecules. [1] [5] [6]
Methanol, Ethanol	High	Short-chain alcohols are highly polar and can engage in hydrogen bonding with the solute, making them excellent solvents for amino alcohols. [5] [7]	
Isopropanol	Moderate to High	While still a good solvent, the increased nonpolar character of isopropanol compared to methanol or ethanol may slightly reduce solubility.	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Moderate to High	DMSO is a strong hydrogen bond acceptor and can interact favorably with the hydroxyl and amine protons of the solute.

Dimethylformamide (DMF)	Moderate	DMF is a polar aprotic solvent that can act as a hydrogen bond acceptor.	
Acetonitrile	Low to Moderate	Acetonitrile is less polar than DMSO and DMF, and its ability to solvate the highly polar functional groups of the amino alcohol is reduced.	
Nonpolar	Toluene, Hexane	Very Low	The nonpolar nature of these solvents makes them poor at solvating the polar amine and hydroxyl groups. The energetic cost of breaking the solute-solute hydrogen bonds is not compensated by solute-solvent interactions.
Chlorinated	Dichloromethane (DCM)	Low to Moderate	DCM has some polarity and can act as a weak hydrogen bond acceptor, potentially allowing for some dissolution of the compound.
Chloroform	Low to Moderate	Similar to DCM, chloroform's slight polarity might allow for some degree of solubility.	

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid or liquid compound in various organic solvents. This method, often referred to as the "shake-flask" method, is a standard approach.

Objective: To quantitatively determine the solubility of **2-((4-Aminopentyl)(ethyl)amino)ethanol** in a range of organic solvents at a specified temperature.

Materials:

- **2-((4-Aminopentyl)(ethyl)amino)ethanol**
- Selected organic solvents (e.g., water, methanol, ethanol, isopropanol, DMSO, DMF, acetonitrile, toluene, hexane, dichloromethane)
- Analytical balance (accurate to ± 0.1 mg)
- Vials with screw caps (e.g., 4 mL)
- Thermostatically controlled shaker or water bath
- Micropipettes
- Syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE)
- Volumetric flasks
- Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a properly calibrated UV-Vis spectrophotometer)

Procedure:

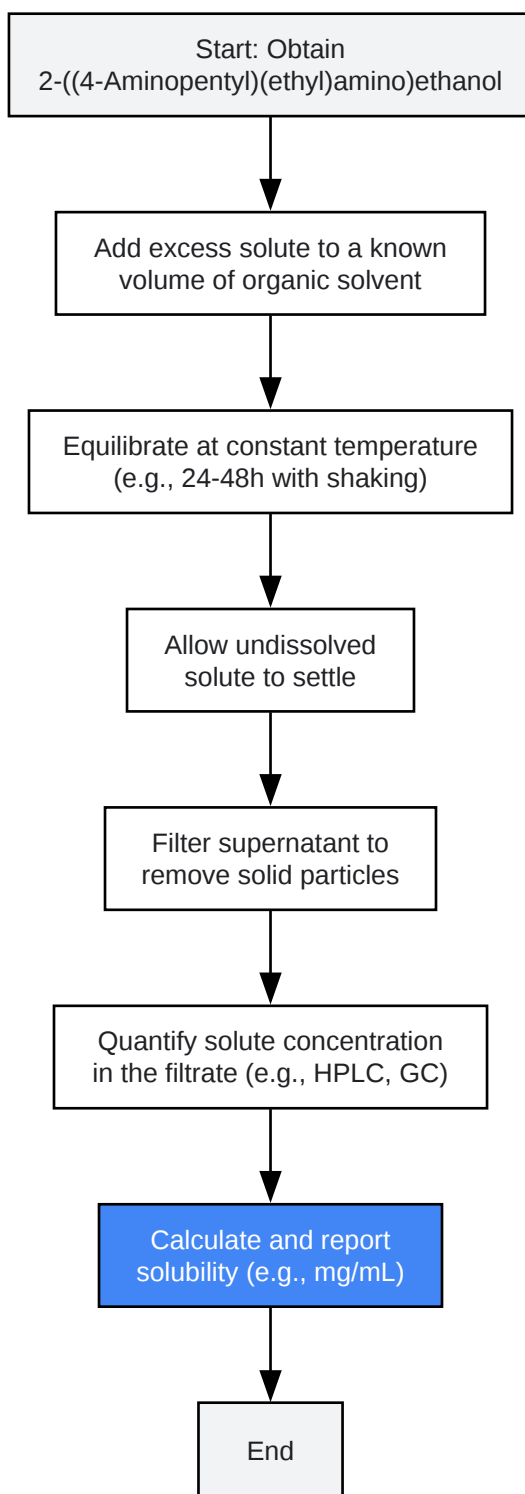
- Preparation of Saturated Solutions: a. Add an excess amount of **2-((4-Aminopentyl)(ethyl)amino)ethanol** to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An excess is necessary to ensure a saturated solution is formed. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker

set to a constant temperature (e.g., 25 °C). d. Shake the vials for a predetermined equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation.

- **Sample Collection and Preparation:** a. After the equilibration period, allow the vials to stand undisturbed in the shaker at the same temperature for at least 2 hours to allow undissolved solute to settle. b. Carefully withdraw an aliquot of the supernatant using a micropipette. c. Immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. d. Record the weight of the filtered solution.
- **Quantification:** a. The concentration of the solute in the filtered solution can be determined by various methods. One common approach is to evaporate the solvent from the weighed, filtered solution and weigh the remaining solute. b. Alternatively, the filtered solution can be diluted with a suitable solvent and its concentration determined using an appropriate analytical technique like HPLC or GC, against a pre-prepared calibration curve.
- **Calculation of Solubility:** a. If determined gravimetrically after evaporation: $\text{Solubility (g/100 mL)} = (\text{mass of solute} / \text{volume of solvent}) \times 100$ b. If determined by analytical instrumentation: The concentration obtained from the instrument (e.g., in mg/mL) can be directly reported as the solubility.

Visualizations

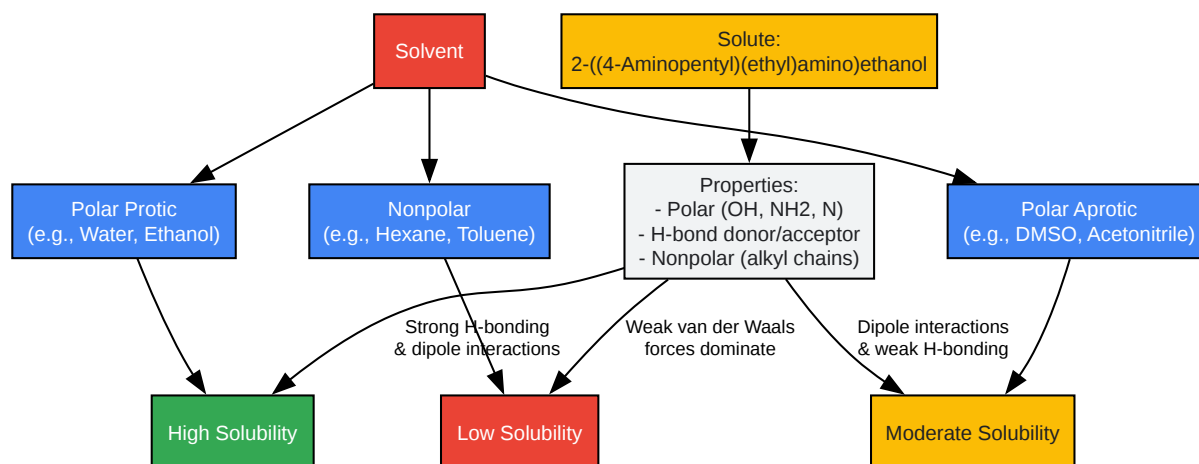
The process of determining the solubility class of a new compound can be systematically represented. The following diagram illustrates a typical workflow for solubility testing.



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Caption: Experimental workflow for solubility determination.

The logical relationship for predicting solubility based on solvent and solute properties can also be visualized.



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Caption: Logic for predicting solubility.

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